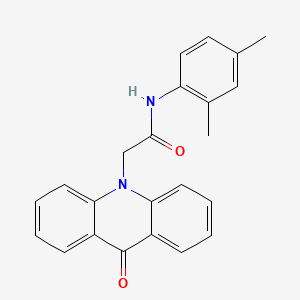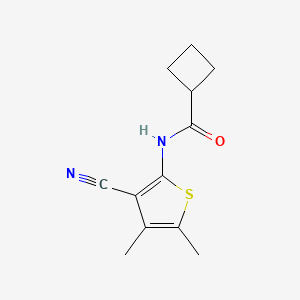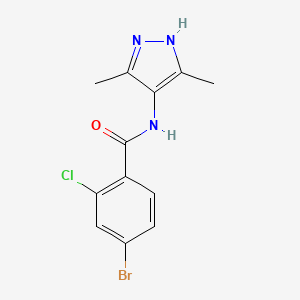
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has a thiophene ring attached to it. The compound is also known as DMTE and has a molecular formula of C13H19NO2S.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone involves the inhibition of acetylcholinesterase. DMTE binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease. DMTE also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone in lab experiments include its potent inhibitory activity against acetylcholinesterase and its unique chemical structure. However, the compound has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone. One area of focus is the development of new derivatives of DMTE that have improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of DMTE as a tool for studying the role of acetylcholine in the brain is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a multi-step process that involves the reaction of morpholine with 2,6-dimethylbenzaldehyde followed by the reaction of the resulting product with thiophene-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone has been widely used in scientific research due to its unique properties. The compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes DMTE a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-13(7-10(2)15-9)8-11(14)12-4-3-5-16-12/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPIFAWZWCJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
